2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
CAS No.: 697232-61-4
Cat. No.: VC6600878
Molecular Formula: C24H16BrN3O5
Molecular Weight: 506.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697232-61-4 |
|---|---|
| Molecular Formula | C24H16BrN3O5 |
| Molecular Weight | 506.312 |
| IUPAC Name | 2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
| Standard InChI | InChI=1S/C24H16BrN3O5/c25-14-5-3-4-13(8-14)11-28-18-7-2-1-6-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2 |
| Standard InChI Key | XIHOXGJJBOCSBA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC(=CC=C5)Br |
Introduction
The compound 2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure combines spirocyclic frameworks with functional groups like amino, hydroxymethyl, and nitrile, making it a versatile candidate for biological and pharmaceutical research.
Structural Features
This compound features:
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Spirocyclic Core: The spiro[indole-pyrano-pyran] framework provides rigidity and conformational stability.
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Functional Groups:
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Amino group (-NH) at the 2' position.
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Hydroxymethyl group (-CHOH) at the 6' position.
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Carbonitrile (-CN) at the 3' position.
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Bromophenyl substituent at the 1-position.
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These groups contribute to its reactivity and potential for hydrogen bonding in biological systems.
Synthesis
The synthesis of this compound often involves multi-step organic reactions starting from indole derivatives or related precursors. Typical methods include:
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Cyclization reactions to form the spirocyclic core.
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Functional group modifications to introduce specific substituents like bromophenyl and hydroxymethyl groups.
Biological Activity
Spirocyclic compounds are known for their diverse pharmacological properties:
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Potential anticancer activity due to interactions with DNA or enzymes.
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Antimicrobial properties targeting bacterial or fungal pathogens.
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Anti-inflammatory effects through enzyme inhibition mechanisms.
Molecular Docking Studies
Preliminary docking studies suggest that compounds with similar structures can bind effectively to active sites of enzymes like COX or LOX, indicating potential as anti-inflammatory agents .
Analytical Data
The compound's structure is typically confirmed using:
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NMR Spectroscopy: For proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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X-Ray Crystallography: To determine the precise three-dimensional arrangement of atoms.
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